molecular formula C12H13NO2 B1343233 Methyl 2-ethyl-1H-indole-6-carboxylate CAS No. 184150-81-0

Methyl 2-ethyl-1H-indole-6-carboxylate

Cat. No.: B1343233
CAS No.: 184150-81-0
M. Wt: 203.24 g/mol
InChI Key: DETYGYFLEMGFIB-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-1H-indole-6-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its indole core structure with an ethyl group at the 2-position and a methyl ester group at the 6-carboxylic acid position.

Scientific Research Applications

Methyl 2-ethyl-1H-indole-6-carboxylate has diverse applications in scientific research:

Safety and Hazards

Indole derivatives can be hazardous. They can cause skin and eye irritation and may be harmful if inhaled .

Future Directions

Indole derivatives have been the focus of many researchers due to their potential as pharmaceutical compounds. They are expected to continue to attract attention in the future for their potential in the treatment of various disorders .

Biochemical Analysis

Biochemical Properties

2-Ethyl-1H-indole-6-carboxylic acid methyl ester plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit the production of β-amyloid, a key factor in the pathogenesis of Alzheimer’s disease . Additionally, it inhibits ion exchange and melatonin synthesis, suggesting its potential impact on neurological functions . The compound’s interactions with these biomolecules highlight its potential therapeutic applications.

Cellular Effects

The effects of 2-Ethyl-1H-indole-6-carboxylic acid methyl ester on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of β-amyloid production can lead to reduced neurotoxicity and improved neuronal function . Furthermore, its impact on melatonin synthesis may affect circadian rhythms and sleep patterns . These cellular effects underscore the compound’s potential in treating neurological disorders.

Molecular Mechanism

At the molecular level, 2-Ethyl-1H-indole-6-carboxylic acid methyl ester exerts its effects through specific binding interactions with biomolecules. It binds to enzymes involved in β-amyloid production, thereby inhibiting their activity and reducing β-amyloid levels . Additionally, it interacts with proteins involved in ion exchange and melatonin synthesis, modulating their functions . These molecular interactions elucidate the compound’s mechanism of action and its potential therapeutic benefits.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ethyl-1H-indole-6-carboxylic acid methyl ester change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on β-amyloid production and ion exchange over extended periods

Dosage Effects in Animal Models

The effects of 2-Ethyl-1H-indole-6-carboxylic acid methyl ester vary with different dosages in animal models. At lower doses, the compound effectively inhibits β-amyloid production and modulates ion exchange without causing significant adverse effects . At higher doses, toxic effects such as neurotoxicity and disrupted melatonin synthesis have been observed . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

2-Ethyl-1H-indole-6-carboxylic acid methyl ester is involved in several metabolic pathways, interacting with enzymes and cofactors. It is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular pathways, influencing metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential side effects.

Transport and Distribution

The transport and distribution of 2-Ethyl-1H-indole-6-carboxylic acid methyl ester within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by organic anion transporters, facilitating its distribution to target tissues . Once inside the cells, it binds to intracellular proteins, influencing its localization and accumulation . These transport mechanisms are essential for its therapeutic efficacy.

Subcellular Localization

2-Ethyl-1H-indole-6-carboxylic acid methyl ester exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes involved in β-amyloid production and ion exchange . Post-translational modifications and targeting signals direct the compound to these compartments, enhancing its therapeutic potential . Understanding its subcellular localization is vital for optimizing its efficacy and minimizing side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-ethyl-1H-indole-6-carboxylate typically involves the reaction of indole derivatives with appropriate reagents. One common method is the reaction of indole with carbonic acid derivatives under basic conditions to form the desired ester . Another method involves the use of Grubbs’ second-generation catalyst for the reaction of indole derivatives with alkenes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-ethyl-1H-indole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-ethyl-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-10-6-8-4-5-9(12(14)15-2)7-11(8)13-10/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETYGYFLEMGFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N1)C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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